

# Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carbonitrile

Cat. No.: B1313932

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3,6-Dichloropyridazine-4-carbonitrile**. Due to the limited availability of experimentally derived spectra in public databases, this document presents a compilation of predicted and expected spectroscopic values based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule in drug development and other scientific endeavors.

## Compound Information

Parameter	Value
Chemical Name	3,6-Dichloropyridazine-4-carbonitrile
CAS Number	35857-93-3
Molecular Formula	C <sub>5</sub> HCl <sub>2</sub> N <sub>3</sub>
Molecular Weight	173.99 g/mol
Monoisotopic Mass	172.9547524 Da
Melting Point	105-106 °C

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3,6-Dichloropyridazine-4-carbonitrile** based on its chemical structure and known spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.5	Singlet (s)	1H	Pyridazine H-5

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~155 - 160	C-3, C-6 (C-Cl)
~130 - 135	C-5 (CH)
~120 - 125	C-4 (C-CN)
~115 - 120	-C≡N

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Weak	Aromatic C-H stretch
~2240 - 2220	Medium	C≡N (nitrile) stretch
~1600 - 1450	Medium	Aromatic C=C and C=N stretch
~850 - 750	Strong	C-Cl stretch

## Mass Spectrometry (MS)

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
~173/175/177	High	[M] <sup>+</sup> , [M+2] <sup>+</sup> , [M+4] <sup>+</sup> (Molecular ion peaks with isotopic pattern for two chlorine atoms)
Variable	Fragmentation ions (e.g., loss of Cl, CN)	

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **3,6-Dichloropyridazine-4-carbonitrile** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used to acquire the  $^1\text{H}$  spectrum.
  - Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.
  - The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled pulse sequence is used to acquire the  $^{13}\text{C}$  spectrum, which results in single lines for each unique carbon atom.
  - A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum. The chemical shifts are referenced to the internal standard (TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **3,6-Dichloropyridazine-4-carbonitrile** sample is placed directly onto the ATR crystal.

- **Instrumentation:** An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
- **Background Spectrum:** A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions.
- **Sample Spectrum:** The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum of the sample is then recorded.
- **Data Acquisition:** The spectrum is typically acquired over the mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ). Multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

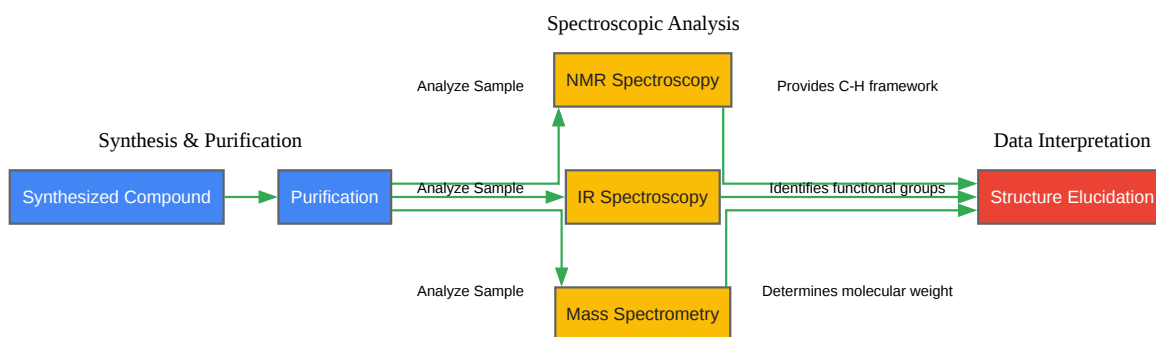
**Methodology (Electron Ionization - EI):**

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[\text{M}]^+$ ).
- **Fragmentation:** The high energy of the ionization process often causes the molecular ion to be unstable, leading to its fragmentation into smaller, charged fragments.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value.

- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The peak with the highest  $m/z$  value typically corresponds to the molecular ion.

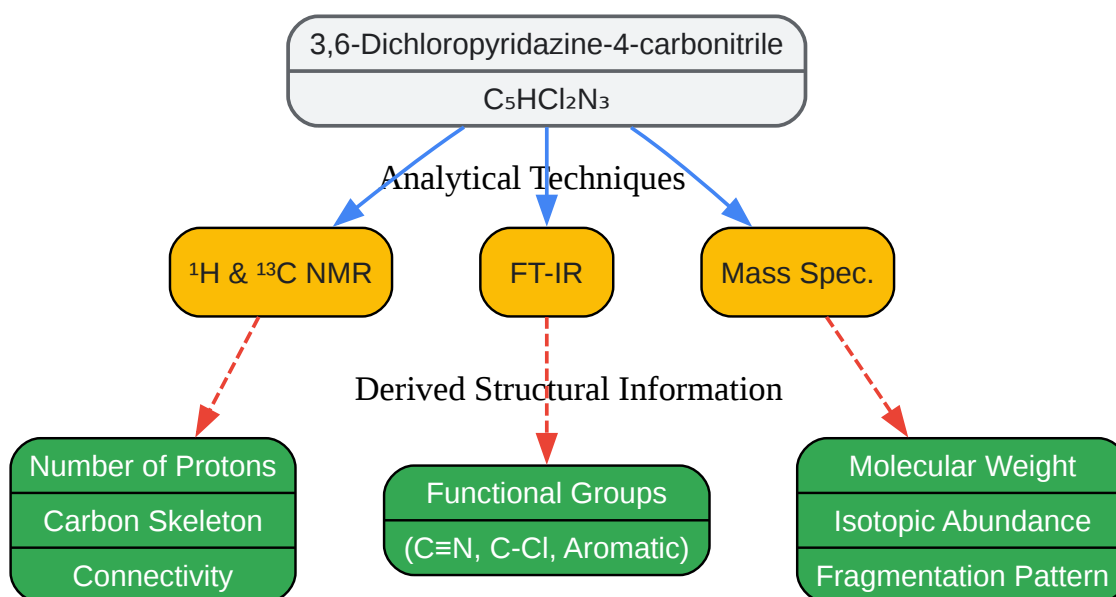
## Workflow and Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the spectroscopic techniques and the derived structural information.



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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